molecular formula C11H22N2 B13943573 2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- CAS No. 5960-99-6

2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro-

Cat. No.: B13943573
CAS No.: 5960-99-6
M. Wt: 182.31 g/mol
InChI Key: WKYSBZBUEASENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- is a seven-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azepine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanone oxime with hydrogen sulfate in the presence of a catalyst such as tin tetrachloride . This reaction leads to the formation of the azepine ring structure.

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis techniques, which are efficient and cost-effective. These methods involve the simultaneous formation of multiple bonds in a single reaction vessel, reducing the need for intermediate purification steps .

Chemical Reactions Analysis

Types of Reactions

2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce fully saturated azepine derivatives .

Scientific Research Applications

2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- is unique due to its specific substitution pattern and the presence of a pentanamine side chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

5960-99-6

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

5-(3,4,5,6-tetrahydro-2H-azepin-7-yl)pentan-1-amine

InChI

InChI=1S/C11H22N2/c12-9-5-1-3-7-11-8-4-2-6-10-13-11/h1-10,12H2

InChI Key

WKYSBZBUEASENO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)CCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.